2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-D]pyrimidines
Properties
Molecular Formula |
C30H28N4O3S3 |
|---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C30H28N4O3S3/c1-4-20-8-6-7-9-24(20)31-25(35)18-39-29-32-27-26(28(36)34(29)22-12-10-19(3)11-13-22)40-30(38)33(27)21-14-16-23(17-15-21)37-5-2/h6-17H,4-5,18H2,1-3H3,(H,31,35) |
InChI Key |
XNNWIIKJGYMMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SC(=S)N3C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde and 5-phenyl-1,2-oxazole-3-carbaldehyde, followed by oxidation with selenium dioxide . This method yields the desired thiazolo[4,5-D]pyrimidine derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Selenium dioxide in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: Known for their high oxidative stability and applications in organic electronics.
Azolyl-substituted thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors and other advanced materials.
Uniqueness
2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
